molecular formula C14H22N2O B6643710 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol

1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol

Cat. No.: B6643710
M. Wt: 234.34 g/mol
InChI Key: VZKHNXIUHACLMP-UHFFFAOYSA-N
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Description

1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol is a chemical compound that features a pyrrolidine ring, a phenyl group, and a methylamino substituent

Preparation Methods

The synthesis of 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the methylamino group. The phenyl group is then attached to the structure.

    Reaction Conditions: Common reagents used in the synthesis include sodium triacetoxyborohydride and various organic solvents. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

    Industrial Production Methods: Industrial production may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis may also be employed to enhance production rates.

Chemical Reactions Analysis

1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides or sulfonates.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reactions are often conducted under anhydrous conditions to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or hormones, thereby influencing cellular functions and responses.

Comparison with Similar Compounds

1-[3-(Methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(3-(Methylamino)pyrrolidin-1-yl)ethan-1-one and 1-(3-Methylbenzyl)pyrrolidin-3-amine share structural similarities.

    Uniqueness: The presence of the phenyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, distinguishing it from other related compounds.

Properties

IUPAC Name

1-[3-(methylamino)pyrrolidin-1-yl]-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(17,12-6-4-3-5-7-12)11-16-9-8-13(10-16)15-2/h3-7,13,15,17H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHNXIUHACLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(C1)NC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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